molecular formula C5H9ClN2 B14432049 7-Chloro-1,7-diazabicyclo[2.2.1]heptane CAS No. 79614-45-2

7-Chloro-1,7-diazabicyclo[2.2.1]heptane

Cat. No.: B14432049
CAS No.: 79614-45-2
M. Wt: 132.59 g/mol
InChI Key: KZQDLEGKLZWKNE-UHFFFAOYSA-N
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Description

7-Chloro-1,7-diazabicyclo[221]heptane is a heterocyclic compound that features a bicyclic structure with nitrogen atoms at the 1 and 7 positions and a chlorine atom at the 7 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1,7-diazabicyclo[2.2.1]heptane can be achieved through several methods. One common approach involves the organocatalyzed asymmetric Michael addition of substituted triketopiperazines to enones, followed by further modifications to deliver products possessing the desired bicyclic structure . Another method includes the Diels-Alder reaction of N-substituted pyrroles with acetylenic dienophiles, although this route may yield lower overall efficiency .

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the synthetic routes mentioned above to achieve higher yields and purity. The use of catalysts, such as platinum oxide, can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1,7-diazabicyclo[2.2.1]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and biological properties .

Scientific Research Applications

7-Chloro-1,7-diazabicyclo[2.2.1]heptane has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Chloro-1,7-diazabicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Properties

CAS No.

79614-45-2

Molecular Formula

C5H9ClN2

Molecular Weight

132.59 g/mol

IUPAC Name

7-chloro-1,7-diazabicyclo[2.2.1]heptane

InChI

InChI=1S/C5H9ClN2/c6-8-5-1-3-7(8)4-2-5/h5H,1-4H2

InChI Key

KZQDLEGKLZWKNE-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1N2Cl

Origin of Product

United States

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